REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][CH2:12][NH2:13]>N1C=CC=CC=1>[NH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1
|
Name
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|
Quantity
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17.2 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)C
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Name
|
|
Quantity
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37 g
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Type
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reactant
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Smiles
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NCCCN
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 6 hr
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Duration
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6 h
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Type
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CUSTOM
|
Details
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to remove excess diaminopropane
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Type
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EXTRACTION
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Details
|
extracted with chloroform
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Type
|
EXTRACTION
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Details
|
extracted again with chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried (K2CO3)
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Name
|
|
Type
|
product
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Smiles
|
NCCCNC1=NC=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |